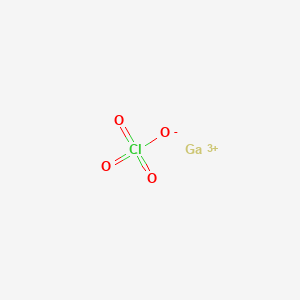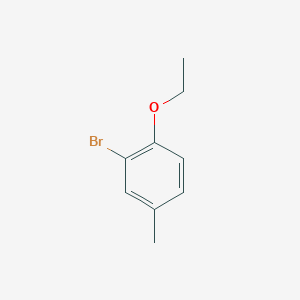
2-Bromo-1-ethoxy-4-methylbenzene
Overview
Description
2-Bromo-1-ethoxy-4-methylbenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group
Scientific Research Applications
2-Bromo-1-ethoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Future Directions
Mechanism of Action
- Preliminary step: Formation of the strongly electrophilic bromine cation .
- Step 1: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
The primary target of 2-Bromo-1-ethoxy-4-methylbenzene is the benzene ring, a cyclic compound with six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . The benzene ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved is the electrophilic aromatic substitution reaction. This reaction maintains the aromaticity of the benzene ring . The reaction can be summarized in two steps:
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, which maintains the aromaticity of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of 2-Bromo-1-ethoxy-4-methylbenzene can be achieved through electrophilic aromatic substitution. This involves the bromination of 1-ethoxy-4-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 1-bromo-4-methylbenzene with ethyl chloride (C₂H₅Cl) in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1-ethoxy-4-methylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can also undergo reduction reactions, particularly the reduction of the bromine atom to form 1-ethoxy-4-methylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃
Friedel-Crafts Alkylation: C₂H₅Cl/AlCl₃
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄
Major Products Formed:
Substitution: Various substituted benzene derivatives
Oxidation: Aldehydes, carboxylic acids
Reduction: 1-Ethoxy-4-methylbenzene
Comparison with Similar Compounds
- 1-Bromo-2-ethoxy-4-methylbenzene
- 1-Bromo-4-ethoxy-2-methylbenzene
- 1-Bromo-4-ethoxybenzene
Comparison: 2-Bromo-1-ethoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct combination of electrophilic and nucleophilic sites, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWRIJRICMNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629446 | |
| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103260-55-5 | |
| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

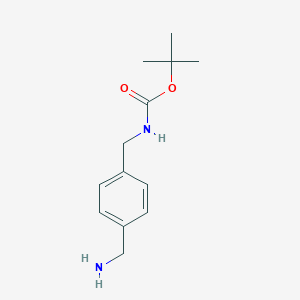
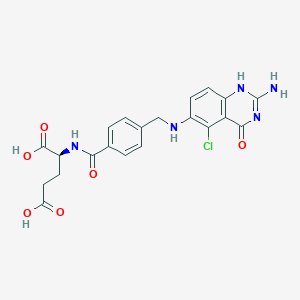
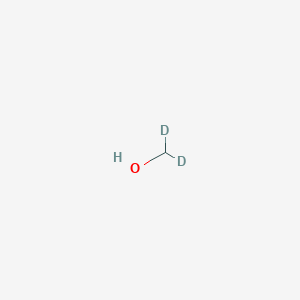

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)

